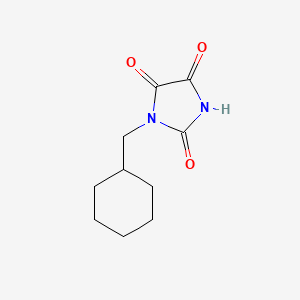
Imidazolidinetrione, cyclohexylmethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazolidinetrione, cyclohexylmethyl- is a heterocyclic compound that belongs to the class of imidazolidinetriones These compounds are characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms, with three carbonyl groups attached The cyclohexylmethyl group is a substituent that adds a cyclohexane ring attached to a methyl group to the imidazolidinetrione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazolidinetrione, cyclohexylmethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclohexylmethylamine with oxalyl chloride to form an intermediate, which then undergoes cyclization with urea to yield the desired imidazolidinetrione. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of imidazolidinetrione, cyclohexylmethyl- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Imidazolidinetrione, cyclohexylmethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The cyclohexylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinetrione derivatives with additional oxygen-containing functional groups, while reduction can produce hydroxylated imidazolidinetrione compounds.
Aplicaciones Científicas De Investigación
Imidazolidinetrione, cyclohexylmethyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of imidazolidinetrione, cyclohexylmethyl- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-2,4,5-imidazolidinetrione: Similar structure but with a methyl group instead of a cyclohexylmethyl group.
Hydantoin: A related compound with a similar ring structure but different functional groups.
2,5-Oxazolidinedione: Another heterocyclic compound with a similar ring structure but containing oxygen atoms.
Uniqueness
Imidazolidinetrione, cyclohexylmethyl- is unique due to the presence of the cyclohexylmethyl group, which imparts distinct chemical and physical properties. This substituent can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
26262-91-9 |
|---|---|
Fórmula molecular |
C10H14N2O3 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
1-(cyclohexylmethyl)imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C10H14N2O3/c13-8-9(14)12(10(15)11-8)6-7-4-2-1-3-5-7/h7H,1-6H2,(H,11,13,15) |
Clave InChI |
MRESQOJGXSOINW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CN2C(=O)C(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4-[(4-methylphenyl)methyl]-](/img/structure/B14695713.png)

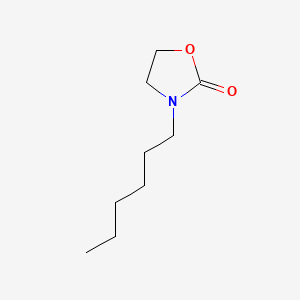
![4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate](/img/structure/B14695733.png)
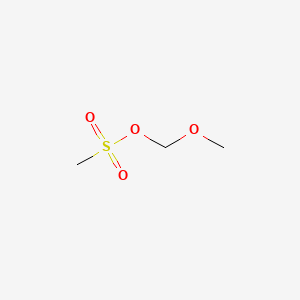



![[(2-Chloroethenyl)sulfanyl]benzene](/img/structure/B14695770.png)
![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde](/img/structure/B14695773.png)

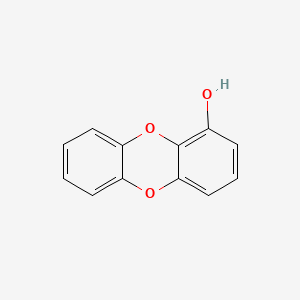
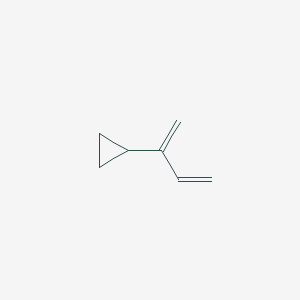
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14695790.png)
